1-(Phenylethynyl)naphthalene

Descripción general

Descripción

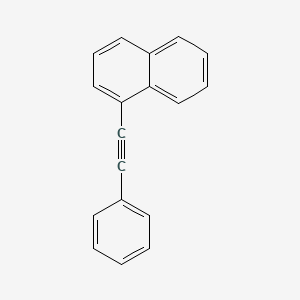

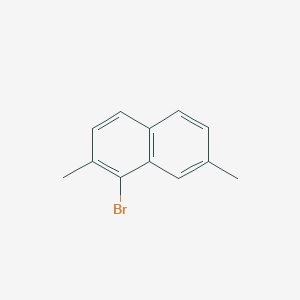

1-(Phenylethynyl)naphthalene is a chemical compound with the molecular formula C18H12 . It has an average mass of 228.288 Da and a monoisotopic mass of 228.093903 Da .

Synthesis Analysis

A series of naphthalene derivatives were designed and synthesized by a “building-blocks approach” connected through α-bond, double bond, and triple bond . The synthetic routes of naphthalene derivatives 2,6-di(1H-inden-2-yl) naphtha-ene (DIN), 2,6-di((E)-styry)naphthalene (DSN) and 2,6-bis(phenylthyny)naphtha-ene (DPEN) are described in Scheme 1. Compounds DSN and DIN were synthesized directly through Suzuki coupling reaction between 2,6-dibromonaphthalene and boric acid intermediate .Molecular Structure Analysis

The molecular structure of 1-(Phenylethynyl)naphthalene is available on ChemSpider . The compound has a molecular formula of C18H12 . The exact mass of the compound is 228.0939 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Phenylethynyl)naphthalene can be found on ChemSpider . The compound has a molecular formula of C18H12, an average mass of 228.288 Da, and a monoisotopic mass of 228.093903 Da .Aplicaciones Científicas De Investigación

Spectroscopic Investigations and Combustion Processes (Constantinidis et al., 2014) explored 1-(phenylethynyl)naphthalene (1-PEN) in the context of combustion processes. Their study utilized infrared spectroscopy, multiphoton ionization, and threshold photoelectron spectroscopy, confirming 1-PEN as a dimerization product of phenylpropargyl radicals. The findings contribute to understanding the formation and behavior of polycyclic hydrocarbons in combustion.

Catalysis and Formation of Aryl-Substituted Naphthalenes (Elakkari et al., 2005) investigated the use of rhodium and ruthenium porphyrins as catalysts for the dimerization of arylethynes, leading to the formation of 1-aryl-substituted naphthalenes, including 1-PEN. This process demonstrates potential applications in organic synthesis, particularly in the formation of complex organic compounds.

Development of Novel Monomers for Oligomers and Polymers In the study by (Yi et al., 2011), 1-PEN derivatives were synthesized and analyzed for their potential as monomers in the creation of oligomers or polymers. This research highlights the versatility of 1-PEN in developing materials with unique optical properties, such as solubility and fluorescence efficiency.

Strain and Pi-Pi Interaction in Cyclic Oligophenylene (Iyoda et al., 2000) synthesized a stable cyclophane containing 1,8-naphthalene units, exhibiting unusual strain and pi-pi interaction. This research contributes to understanding molecular structures with complex bonding interactions, useful in material science and molecular engineering.

Spectroscopy of Naphthalene Diimides and Radical Anions The study by (Andric et al., 2004) explored the spectroscopic properties of naphthalene diimides, including those related to 1-PEN. The research provides insights into electron transfer processes and the potential for developing molecular devices.

Monoclonal Antibody Development for 1-Naphthol Detection In (Chen et al., 2020), a novel hapten strategy was developed for creating a monoclonal antibody for 1-naphthol, a related compound to 1-PEN. This research is significant for environmental and health monitoring, demonstrating applications in biotechnology.

Applications in Supramolecular Chemistry and Sensing (Kobaisi et al., 2016) reviewed the developments in naphthalene diimides, which include derivatives of 1-PEN, and their applications in supramolecular chemistry, sensors, and molecular switching devices. This comprehensive review underscores the broad utility of these compounds in advanced material science.

Safety and Hazards

Direcciones Futuras

The future directions of 1-(Phenylethynyl)naphthalene research could involve further exploration of its potential applications in the field of organic semiconductors . Additionally, the synthesis and characterization of naphthalene derivatives could provide valuable insights into the development of new organic semiconductor materials .

Propiedades

IUPAC Name |

1-(2-phenylethynyl)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12/c1-2-7-15(8-3-1)13-14-17-11-6-10-16-9-4-5-12-18(16)17/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTQETWCPOVCSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Phenylethynyl)naphthalene | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Diiododibenzo[b,d]thiophene](/img/structure/B3041824.png)

![4-Hydroxypyrido[3,2-d]pyrimidine-2-thiol](/img/structure/B3041825.png)